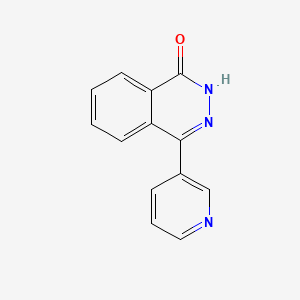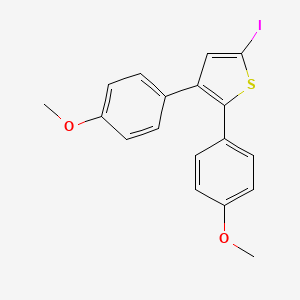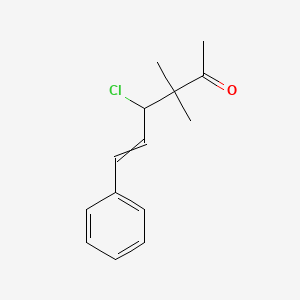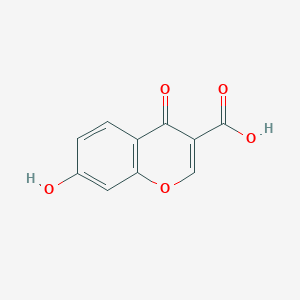
7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid is a derivative of chromone, a naturally occurring compound found in various plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid typically involves the oxidation of 3-formylchromone. One common method is the oxidation of 3-formylchromone using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . Another approach involves the halogenation of formyl groups in 3-formylchromones followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The oxidation of 3-formylchromone remains a preferred method due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can modify the chromone ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various substituted chromones and chromone derivatives, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT), leading to dual fluorescence, which is useful in imaging and sensing applications . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
3-Carboxy-7-hydroxycoumarin: A structurally similar compound with similar fluorescent properties.
7-Hydroxycoumarin-3-carboxylic acid: Another related compound used as a pH indicator and fluorescent dye.
Uniqueness: 7-Hydroxy-4-oxo-4H-chromene-3-carboxylic acid is unique due to its specific chromone structure, which imparts distinct photophysical and chemical properties. Its ability to undergo ESIPT and exhibit dual fluorescence makes it particularly valuable in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H6O5 |
|---|---|
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
7-hydroxy-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O5/c11-5-1-2-6-8(3-5)15-4-7(9(6)12)10(13)14/h1-4,11H,(H,13,14) |
Clé InChI |
RQSYNGKUCHCIGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)OC=C(C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


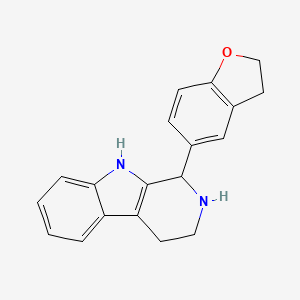
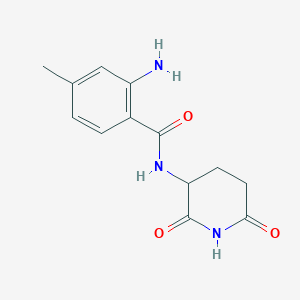
![1-{3-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}ethan-1-one](/img/structure/B8581099.png)
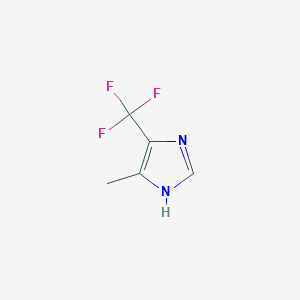
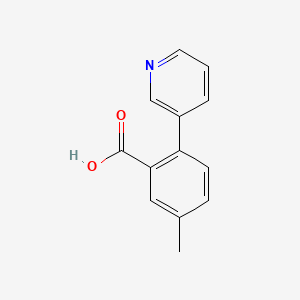
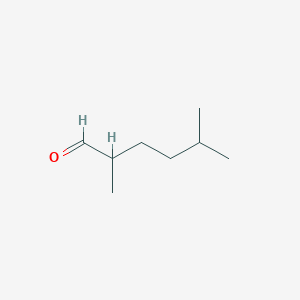
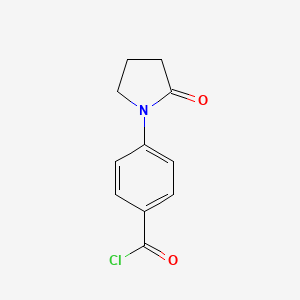

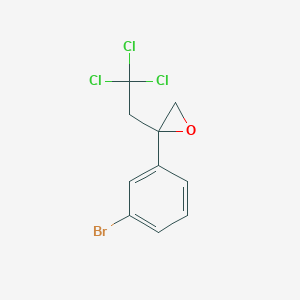
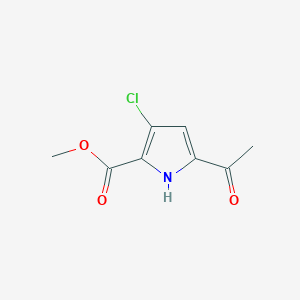
![Ethyl cyano{[(methanesulfonyl)oxy]imino}acetate](/img/structure/B8581169.png)
